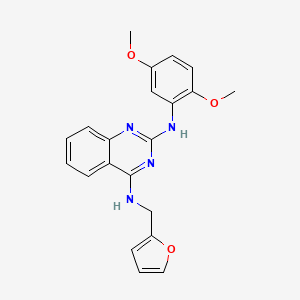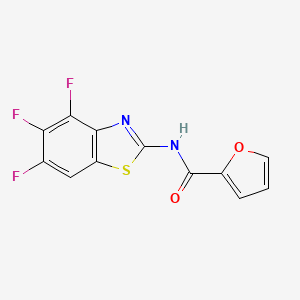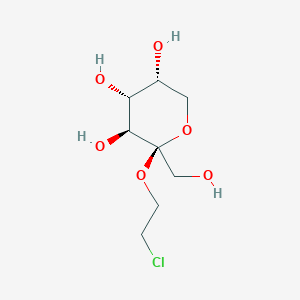
Dimethyl(methylthio)sulfonium tetrafluoroborate
説明
Dimethyl(methylthio)sulfonium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C3H9BF4S2 and its molecular weight is 196 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Disulfide Bond Formation in Peptides
Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) has been utilized for deprotecting cysteine derivatives with concurrent disulfide bond formation in peptides. This application is particularly notable in the synthesis of peptides like sarafotoxin A fragment and calcitonin analogs containing protected cysteine derivatives (Bishop, Jones, & Chmielewski, 1993).
Heterocyclic Synthesis
DMTSF is instrumental in the synthesis of heterocycles such as tetrahydrofurans and tetrahydropyrans. It facilitates ionization and cyclization of hemithioacetals, leading to these compounds with good yields and stereoselectivities (Craig, King, & Shaw, 1997).
Synthesis of 2-Thio-Substituted Furans
In the synthesis of 2-thio-substituted furans, DMTSF induced cyclization of bis(methylsulfanyl) carbonyl compounds is a significant process. This method proceeds via methylthiolation of the thioacetal group, leading to furan ring formation (Padwa, Ginn, & Mcclure, 1999).
Synthesis of Procyanidins
DMTSF activates the C4-S bond in flavan-3-ols' 4-thioethers, enabling the formation of interflavanyl bonds in procyanidins under neutral conditions. This application is crucial in the oligomeric flavanoid synthesis (Steynberg et al., 1998).
Synthesis of η2-Thiocarbene Complexes
The reaction of DMTSF with η/5-cyclopentadienyl(dicarbonyl)carbyne complexes of molybdenum and tungsten produces cationic η2-thiocarbene complexes. These complexes are identified through various spectroscopic techniques and have applications in organometallic chemistry (Ullrich et al., 1990).
Sulfenyletherification and Sulfenyllactonization
DMTSF has been used in the formation of cyclic ethers and lactones. It initiates the formation of an episulfonium ion, followed by internal nucleophilic displacement to yield the products (O'malley & Cava, 1985).
Conversion of Thioglycosides into Glycosyl Fluorides
In carbohydrate chemistry, DMTSF efficiently converts thioglycosides into α-glycosyl fluorides, a process important for glycosylation reactions (Blomberg & Norberg, 1992).
Synthesis of Alkaloids and Azapolycyclic Systems
DMTSF is used in synthesizing various alkaloids and nitrogen-containing ring systems, as demonstrated in the synthesis of the Stemona alkaloid stenine and erythrina alkaloids (Padwa et al., 2000; Padwa & Ginn, 2005).
Safety and Hazards
Dimethyl(methylthio)sulfonium tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
特性
IUPAC Name |
dimethyl(methylsulfanyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S2.BF4/c1-4-5(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOXKXNWLQGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CS[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BF4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371847 | |
| Record name | Dimethyl(methylthio)sulfonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5799-67-7 | |
| Record name | Dimethyl(methylthio)sulfonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(methylthio)sulfonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)
![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)

![6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1224945.png)
![6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1224946.png)
![3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone](/img/structure/B1224947.png)
![N-[1-oxo-1-[[4-(2-pyridinyl)-2-thiazolyl]amino]propan-2-yl]-2-furancarboxamide](/img/structure/B1224948.png)
![N-(2-ethylphenyl)-2-[[2-(4-methoxyphenyl)-4-oxo-1-benzopyran-6-yl]oxy]acetamide](/img/structure/B1224951.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1224952.png)
![4-(3-Bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine](/img/structure/B1224953.png)
![3-amino-8-methyl-N-[4-(4-morpholinyl)phenyl]-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1224955.png)

